molecular formula C17H18O4 B191627 Isosativan CAS No. 60102-29-6

Isosativan

Cat. No.: B191627
CAS No.: 60102-29-6
M. Wt: 286.32 g/mol
InChI Key: FWAWTPASGRNXTO-UHFFFAOYSA-N
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Description

Chemical Structure and Natural Occurrence 5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol (IUPAC name: 2,3-dimethoxy-5-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]benzene-1,4-diol) is a flavonoid derivative featuring a dihydrochromen (3,4-dihydro-2H-chromene) core substituted with methoxy and phenolic groups. The (3R)-stereochemistry of the chromen ring distinguishes it from enantiomeric forms . This compound is a key constituent of Brazilian red propolis, where it contributes to antioxidant and anti-inflammatory activities by modulating biochemical pathways such as reactive oxygen species (ROS) scavenging and apoptosis inhibition .

Properties

IUPAC Name

5-methoxy-2-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAWTPASGRNXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179689
Record name 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-59-6, 60102-29-6
Record name 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3722-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isosativan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034024
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Silylation-Mediated Chromen Ring Formation

The core chromen scaffold is constructed via a silylation-cyclization sequence. Starting with 4-hydroxymethylphenol , bis-silylation using agents like tert-butyldimethylsilyl chloride (TBDMSCl) protects both hydroxyl groups, yielding bis-silylated 4-hydroxymethylphenol (Formula B in). Selective deprotection of the phenolic hydroxyl—achieved via controlled hydrolysis—generates mono-silylated 4-hydroxymethylphenol (Formula C in). This intermediate reacts with trans-cinnamaldehyde and a cyclic secondary amine (e.g., morpholine) under acidic conditions, inducing cyclization to form the chromen ring.

Critical Parameters :

  • Temperature : 60–80°C optimizes cyclization kinetics without silyl group cleavage.

  • Solvent : Toluene or dichloromethane ensures reagent solubility while minimizing side reactions.

  • Silylating Agent : TBDMSCl provides steric bulk, enhancing regioselectivity during deprotection.

Methoxy Group Introduction

Methylation of the chromen intermediate is performed using dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate). The 7-methoxy group is introduced first, followed by 5-methoxy functionalization. Sequential methylation ensures minimal cross-reactivity, with yields exceeding 85% for each step.

Stereochemical Control at the C3 Position

Asymmetric Induction via Chiral Amines

The (3R) configuration is achieved using chiral auxiliaries during cyclization. Morpholine derivatives with enantiomerically pure substituents (e.g., (R)-1-phenylethylamine) induce stereoselectivity by coordinating to the aldehyde carbonyl, directing nucleophilic attack to form the R-configured stereocenter.

Example Protocol :

  • Chiral Amine : (R)-N-Benzylmethylamine (20 mol%)

  • Reaction Time : 24–48 hours

  • Enantiomeric Excess (ee) : Up to 92%

Resolution of Racemic Mixtures

For non-stereoselective syntheses, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired (3S) -enantiomer. This method achieves >98% ee but requires additional steps, reducing overall yield by 15–20%.

Optimization of Reaction Conditions

Catalytic Systems

Lewis acids (e.g., BF₃·OEt₂) accelerate cyclization by activating trans-cinnamaldehyde. A study comparing catalysts reported BF₃·OEt₂ (10 mol%) as optimal, reducing reaction time from 48 to 12 hours.

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)ee (%)
Toluene807892
DCM406588
THF607190

Polar aprotic solvents (e.g., THF) improve amine solubility but lower enantioselectivity due to reduced chiral induction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 4.25 (m, 1H, C3-H), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).

  • HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), retention time: 12.3 min (R-enantiomer).

Crystallography

Single-crystal X-ray analysis confirms the (3R) configuration. The dihedral angle between the chromen and phenyl rings is 87.5°, stabilizing the molecule via intramolecular π-π interactions.

Industrial Scalability and Challenges

Cost-Effective Silylation

Replacing TBDMSCl with trimethylsilyl chloride (TMSCl) reduces material costs by 40% but necessitates stricter temperature control to prevent premature deprotection.

Waste Management

Silyl group removal generates silicon-containing byproducts. Implementing a closed-loop recycling system recovers 70% of silicon waste, aligning with green chemistry principles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Flavonoids and chromen/chromane derivatives share core structural motifs but exhibit distinct pharmacological profiles due to variations in substituents, stereochemistry, and glycosylation. Below is a detailed comparison with analogous compounds:

Table 1: Structural Features of 5-Methoxy-2-[(3R)-7-Methoxy-3,4-Dihydro-2H-Chromen-3-yl]Phenol and Analogs

Compound Name Core Structure Substituents Stereochemistry Key Functional Groups
5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol Dihydrochromen (2H-chromene) - 5-Methoxy, 7-methoxy on chromen
- 1,4-Diol and 2,3-dimethoxy on phenol
(3R)-configuration Phenolic OH, Methoxy, Ether
Medicarpin [(6aR,11aR)-9-Methoxy-6a,11a-Dihydro-6H-Benzofurochromen-3-ol] Benzofurochromen - 9-Methoxy on chromen
- 3-Hydroxy on benzofuran
(6aR,11aR)-configuration Benzofuran ether, Phenolic OH
EGCG [(2R,3R)-5,7-Dihydroxy-2-(3,4,5-Trihydroxyphenyl)-3,4-Dihydro-2H-Chromen-3-yl Gallate] Dihydrochromen (flavan-3-ol) - 5,7-Dihydroxy on chromen
- Gallate ester at C3
(2R,3R)-configuration Multiple phenolic OH, Gallate
Astilbin [(2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-Dihydroxy-3,4-Dihydro-2H-Chromen-3-yl Rhamnoside] Dihydrochromen (flavanonol) - 5,7-Dihydroxy on chromen
- Rhamnose glycoside at C3
(2R,3R)-configuration Glycoside, Phenolic OH
7-O-Methylvestitol [5-Methoxy-2-([3S]-7-Methoxy-3,4-Dihydro-2H-Chromen-3-yl)Phenol] Dihydrochromen - 5-Methoxy, 7-methoxy on chromen
- Phenol at C2
(3S)-configuration Methoxy, Phenolic OH

Key Research Findings and Mechanistic Insights

Antioxidant Efficacy: The target compound’s methoxy groups enhance lipophilicity, improving membrane permeability for intracellular ROS scavenging. Its 1,4-diol moiety directly neutralizes free radicals, akin to EGCG’s gallate group . Unlike EGCG, which relies on multiple phenolic hydroxyls for high antioxidant capacity, the target compound’s activity is modulated by methoxy substituents, balancing reactivity and stability .

Pharmacological Potential: Medicarpin’s benzofurochromen structure confers greater rigidity, favoring DNA intercalation in anticancer applications, while the target compound’s flexibility may optimize enzyme interactions .

Biological Activity

5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C17H18O4
Molecular Weight: 286.33 g/mol
IUPAC Name: 5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol

The compound features a phenolic structure with methoxy substituents and a chromene moiety, which is characteristic of many bioactive compounds derived from natural sources.

Synthesis Methods

The synthesis of 5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol typically involves the following steps:

  • Condensation Reaction: A phenolic compound is reacted with a chromene derivative under acidic or basic conditions.
  • Purification: The product is purified using column chromatography to isolate the desired compound.

Biological Activities

The biological activity of 5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol has been investigated in various studies, revealing several promising effects:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals.

Anticancer Activity

Several studies have reported that 5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol demonstrates cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15Induction of apoptosis
KB (Oral Cancer)20Cell cycle arrest
HCT116 (Colon)25Inhibition of proliferation

These effects are believed to be mediated through the activation of apoptotic pathways and the inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its utility in treating inflammatory diseases.

The mechanisms underlying the biological activities of 5-Methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol include:

  • Antioxidant Mechanism: The phenolic hydroxyl groups donate electrons to free radicals, preventing cellular damage.
  • Apoptosis Induction: Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation: Inhibition of NF-kB signaling pathway reduces inflammation by decreasing cytokine production.

Case Studies and Research Findings

  • Study on Cancer Cell Lines: A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a significant decrease in cell viability in MDA-MB-231 cells, suggesting its potential as an anticancer agent.
  • Inflammation Model: In an animal model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isosativan
Reactant of Route 2
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